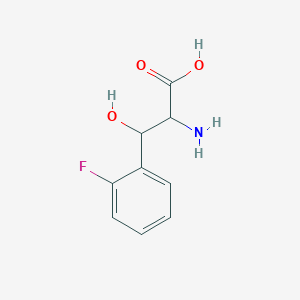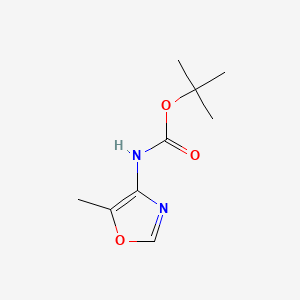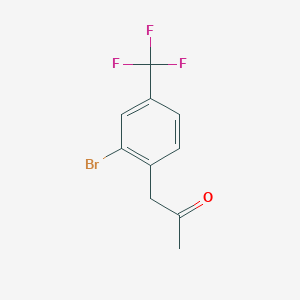
4-propyldihydro-2H-pyran-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyldihydro-2H-pyran-2,6(3H)-dione: is an organic compound belonging to the class of dihydropyranones It is characterized by a pyran ring with two ketone functionalities at the 2 and 6 positions, and a propyl group attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1,3-diketone with an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the desired dihydropyranone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-propyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydropyran-2,6-diol derivatives.
Substitution: The propyl group at the 4 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydropyran-2,6-diol derivatives.
Substitution: Various substituted dihydropyranones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-propyldihydro-2H-pyran-2,6(3H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving pyranone derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-propyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes that recognize pyranone structures. The ketone functionalities allow it to form reversible covalent bonds with active site residues, modulating the activity of the enzyme. Additionally, the propyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydro-4H-pyran-4-one: Lacks the propyl group and has different reactivity and applications.
2,3-dihydro-4H-pyran-4-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of a ketone, resulting in different reactivity.
Uniqueness: 4-propyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both ketone functionalities and the propyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4166-54-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-propyloxane-2,6-dione |
InChI |
InChI=1S/C8H12O3/c1-2-3-6-4-7(9)11-8(10)5-6/h6H,2-5H2,1H3 |
InChI Key |
LNTKZYQUFRHQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)OC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


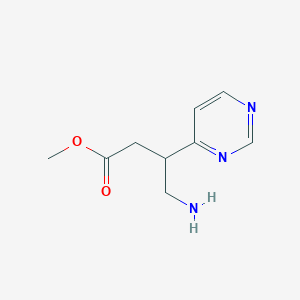


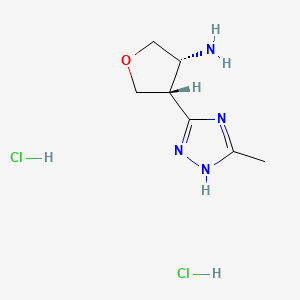
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
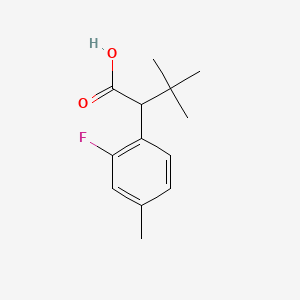
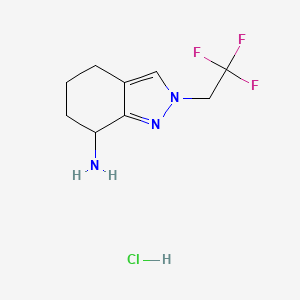

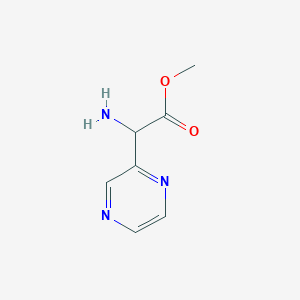
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
